molecular formula C10H11F2NO B11768270 3-(2,6-Difluoro-3-methylphenyl)azetidin-3-ol

3-(2,6-Difluoro-3-methylphenyl)azetidin-3-ol

Cat. No.: B11768270
M. Wt: 199.20 g/mol
InChI Key: TZINEADSBRRIRK-UHFFFAOYSA-N
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Description

3-(2,6-Difluoro-3-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H11F2NO and a molecular weight of 199.20 g/mol . This compound is characterized by the presence of a difluoromethylphenyl group attached to an azetidin-3-ol ring. It is used in various scientific research applications, particularly in the fields of chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluoro-3-methylphenyl)azetidin-3-ol typically involves the use of Suzuki–Miyaura coupling reactions . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of complex organic molecules. The general procedure involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluoro-3-methylphenyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The difluoromethylphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,6-Difluoro-3-methylphenyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluoro-3-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylphenyl group can enhance the compound’s binding affinity and selectivity for these targets. The azetidin-3-ol ring may also play a role in stabilizing the compound’s interaction with its target, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Difluoro-3-methylphenyl)azetidin-3-ol is unique due to its specific substitution pattern and the presence of both difluoromethylphenyl and azetidin-3-ol groups. This combination of structural features can confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol

InChI

InChI=1S/C10H11F2NO/c1-6-2-3-7(11)8(9(6)12)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3

InChI Key

TZINEADSBRRIRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C2(CNC2)O)F

Origin of Product

United States

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